3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
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Overview
Description
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the triazolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The triazolo-pyrimidine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits numerous biological activities, including acting as enzyme inhibitors.
Tris[1,2,4]triazolo[1,3,5]triazines: Utilized in the development of new materials and pharmaceuticals.
Uniqueness
3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is unique due to its specific structure, which combines the triazole and pyrimidine rings with an amino group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1119499-75-0 |
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Molecular Formula |
C14H13N5O2 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
3-[7-(4-aminophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H13N5O2/c15-10-3-1-9(2-4-10)11-7-8-16-14-17-12(18-19(11)14)5-6-13(20)21/h1-4,7-8H,5-6,15H2,(H,20,21) |
InChI Key |
UFRDAHSABKRMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CCC(=O)O)N |
Origin of Product |
United States |
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